molecular formula C14H17NO4 B14313437 N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide CAS No. 114142-22-2

N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide

Cat. No.: B14313437
CAS No.: 114142-22-2
M. Wt: 263.29 g/mol
InChI Key: MEJSPSOUZALHGP-UHFFFAOYSA-N
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Description

N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide is an organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group attached to a hex-3-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: This step involves the reaction of benzyl alcohol with phosgene or a similar reagent to form benzyloxycarbonyl chloride.

    Attachment to Hex-3-enamide: The benzyloxycarbonyl chloride is then reacted with hex-3-enamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Benzyloxycarbonyl Chloride: Using large reactors and controlled conditions to produce benzyloxycarbonyl chloride.

    Continuous Flow Reaction: The benzyloxycarbonyl chloride is continuously reacted with hex-3-enamide in a flow reactor, allowing for efficient production and easy scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The double bond in the hex-3-enamide backbone can be reduced to form hexanamide derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of hexanamide derivatives.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide has several scientific research applications:

    Chemistry: Used as a protecting group in organic synthesis to protect amine functionalities during multi-step synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide involves the cleavage of the benzyloxycarbonyl group under physiological conditions, releasing the active hex-3-enamide. This process can be catalyzed by enzymes such as esterases or amidases. The released hex-3-enamide can then interact with its molecular targets, which may include enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{[(Methoxy)carbonyl]oxy}hex-3-enamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-{[(Ethoxy)carbonyl]oxy}hex-3-enamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    N-{[(Phenoxy)carbonyl]oxy}hex-3-enamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

114142-22-2

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl (hex-3-enoylamino) carbonate

InChI

InChI=1S/C14H17NO4/c1-2-3-5-10-13(16)15-19-14(17)18-11-12-8-6-4-7-9-12/h3-9H,2,10-11H2,1H3,(H,15,16)

InChI Key

MEJSPSOUZALHGP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)NOC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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